molecular formula C19H26N8O3S B2547595 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1797889-17-8

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2547595
CAS No.: 1797889-17-8
M. Wt: 446.53
InChI Key: SMHOBYNYLONIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring a piperidine core linked to a triazole-substituted pyrimidine ring and a sulfonyl-piperazine moiety. The triazole-pyrimidine group is associated with kinase inhibition or nucleic acid interactions, while the cyclopropylsulfonyl-piperazine moiety may enhance solubility and target binding .

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8O3S/c28-19(25-7-9-26(10-8-25)31(29,30)16-1-2-16)15-3-5-24(6-4-15)17-11-18(22-13-21-17)27-14-20-12-23-27/h11-16H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHOBYNYLONIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Bioactivity Notes
Target Compound Piperidine-pyrimidine-triazole Cyclopropylsulfonyl-piperazine Hypothesized kinase modulation
Compound 5 (MK69/RTC193) Piperazine-pyrazole 4-(Trifluoromethyl)phenyl Synthetic intermediate; no bioactivity reported
Compound 21 Thiophene-piperazine Trifluoromethylphenyl Structural variation for SAR studies
MK45 (RTC6) Piperazine-chloropyridine Thiophene-butyl Evaluated for receptor affinity

Key Observations:

Heterocyclic Diversity: The target compound’s triazole-pyrimidine core distinguishes it from pyrazole (Compound 5) or thiophene (Compound 21) derivatives.

Sulfonyl vs. Trifluoromethyl Groups : The cyclopropylsulfonyl group in the target compound may confer metabolic stability compared to the trifluoromethyl groups in analogues like Compound 5, which are lipophilic but prone to oxidative degradation .

Piperidine vs. Piperazine Cores : The piperidine ring in the target compound could alter conformational flexibility compared to piperazine-based analogues, influencing binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.